a-Phenyl-1-piperidineethanamine 2HCl
Description
a-Phenyl-1-piperidineethanamine 2HCl (CAS: 31788-81-5) is a dihydrochloride salt with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol. Its structure consists of a piperidine ring linked to a phenyl-substituted ethanamine backbone, protonated at two sites to form the hydrochloride salt. This modification enhances water solubility compared to its free base form, a critical factor in pharmaceutical applications.
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H |
InChI Key |
CCMBJVCEKHODMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of a-Phenyl-1-piperidineethanamine 2HCl and Analogous Compounds
Key Comparative Insights
Salt Formation and Solubility Enhancement this compound and F8·2HCl both utilize dihydrochloride salt formation to improve water solubility. F8·2HCl demonstrated a >50x solubility increase compared to its free base, leading to enhanced antitumor efficacy and PK properties (e.g., prolonged half-life, higher bioavailability) . BGP-15, another dihydrochloride salt, exhibits 28 mg/mL solubility, attributed to its hydrophilic amidoxime group. This highlights how structural variations (e.g., heterocyclic vs. amidoxime groups) influence solubility .
Structural and Pharmacological Divergence
- F8·2HCl and This compound share salt-form advantages but differ in therapeutic targets. F8·2HCl is explicitly validated for undifferentiated gastric cancer , with mechanisms involving apoptosis induction (e.g., Cleaved Caspase3 upregulation) and cell cycle arrest (CDK2 suppression) .
- Peptide-based salts (e.g., H-D-Phe-Pip-Arg-pNA, 2HCl) are tailored for enzymatic assays (Km = 7 µM for thrombin) rather than systemic drug use, emphasizing the role of dihydrochloride salts in stabilizing substrates for in vitro applications .
Molecular Weight and Pharmacokinetics this compound (277.23 g/mol) and 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2HCl (326.23 g/mol) illustrate how minor structural changes (piperidine vs. Lower molecular weight may favor better tissue penetration .
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